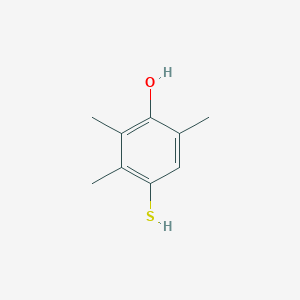

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL

Übersicht

Beschreibung

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL is an organic compound with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol . . This compound is characterized by the presence of a thiol group (-SH) and a phenol group (-OH) on a benzene ring substituted with three methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One effective method for synthesizing 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL involves the oxidation of 2,3,6-trimethylphenol. This process uses an aqueous solution of hydrogen peroxide (H2O2) as the oxidant and Lewis acidic trifloaluminate ionic liquids as catalysts . The reaction is typically carried out at 70°C for 2 hours, resulting in high selectivity and conversion rates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of recyclable catalysts and green oxidation processes, as described above, are promising for scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of Lewis acidic catalysts.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

Oxidation: Formation of disulfides or sulfonic acids.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of antioxidants and other organic compounds.

Medicine: Investigated for its antioxidant properties and potential therapeutic uses.

Industry: Used in the production of antioxidants for plastics and other materials.

Wirkmechanismus

The mechanism of action of 4-MERCAPTO-2,3,6-TRIMETHYLPHENOL involves its thiol and phenol groups. The thiol group can undergo redox reactions, acting as an antioxidant by neutralizing free radicals. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,6-Trimethylphenol: Lacks the thiol group, making it less reactive in redox reactions.

2,4,6-Trimethylphenol (Mesitol): Another isomer with different substitution patterns, affecting its chemical properties.

Uniqueness

4-MERCAPTO-2,3,6-TRIMETHYLPHENOL is unique due to the presence of both thiol and phenol groups, which confer distinct redox and chemical reactivity properties. This dual functionality makes it valuable in various applications, particularly as an antioxidant and intermediate in organic synthesis .

Eigenschaften

CAS-Nummer |

85460-73-7 |

|---|---|

Molekularformel |

C9H12OS |

Molekulargewicht |

168.26 g/mol |

IUPAC-Name |

2,3,6-trimethyl-4-sulfanylphenol |

InChI |

InChI=1S/C9H12OS/c1-5-4-8(11)6(2)7(3)9(5)10/h4,10-11H,1-3H3 |

InChI-Schlüssel |

YNTNDVQUUYCQRA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1O)C)C)S |

Kanonische SMILES |

CC1=CC(=C(C(=C1O)C)C)S |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3194513.png)

![8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B3194521.png)

![Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro-](/img/structure/B3194545.png)